molecular formula C17H14N4OS2 B2624682 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide CAS No. 851980-48-8

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Cat. No.: B2624682
CAS No.: 851980-48-8
M. Wt: 354.45
InChI Key: CFKKZCBRFADPCN-UHFFFAOYSA-N
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Description

Structural Classification Within the Benzothiazole Family

This compound belongs to the benzothiazole family, a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole moiety. The compound features two benzothiazole units: one substituted with methyl groups at positions 4 and 5, and another linked via a carbohydrazide bridge. This structural duality enhances its capacity for π-π stacking and hydrogen bonding, critical for interactions with biological targets such as enzymes and DNA.

The dimethyl substitution at positions 4 and 5 introduces steric and electronic effects that modulate reactivity. Comparative studies show that alkyl substitutions at these positions improve metabolic stability compared to unsubstituted analogs. The carbohydrazide linker (-CONHNH-) further differentiates this compound from simpler benzothiazoles, enabling conformational flexibility and participation in chelation or supramolecular assembly.

Table 1: Structural Comparison with Related Benzothiazoles

Feature This Compound 2-Phenylbenzothiazole Benzothiazole-2-thiol
Core Structure Bis-benzothiazole Monomeric Monomeric
Substituents 4,5-Dimethyl Phenyl at C2 Thiol at C2
Functional Group Carbohydrazide None Thiol
Molecular Weight (g/mol) 440.71 211.28 167.25

Historical Context of Benzothiazole Hydrazide Derivatives in Medicinal Chemistry

Benzothiazole hydrazide derivatives emerged in the late 20th century as scaffolds for antimicrobial and anticancer agents. Early work by Djuidje et al. (2020) demonstrated that 2-arylbenzothiazoles with auxochromes like sulfonamide or carboxylic acid exhibit dual antioxidant and antiproliferative activities. The incorporation of hydrazide groups marked a shift toward multitarget agents, as seen in Yurttaş et al.’s (2016) synthesis of N'-(arylidene)-4-[(benzothiazol-2-yl)thio]butanoylhydrazides, which showed antifungal activity against fluconazole-resistant Candida strains (MIC: 50–200 µg/mL).

The specific focus on carbohydrazide-linked benzothiazoles arose from their ability to inhibit topoisomerases and microtubule polymerization. For example, Nishad et al. (2024) highlighted phenylene-bisbenzothiazole diamidinyl derivatives as potent DNA minor groove binders, with IC₅₀ values as low as 8.2 µM against topoisomerase II. These advances underscore the strategic role of hydrazide spacers in enhancing target selectivity and pharmacokinetic profiles.

Key Physicochemical Characteristics

The compound’s molecular formula, C₁₉H₁₆N₄OS₂ , corresponds to a molar mass of 440.71 g/mol . Key properties include:

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carbohydrazide group’s hydrogen-bonding capacity. Limited aqueous solubility (logP ≈ 3.2) aligns with its lipophilic benzothiazole cores.
  • Thermal Stability : Decomposition above 250°C, consistent with benzothiazole derivatives. The hydrazide linkage undergoes hydrolysis under strongly acidic or basic conditions.
  • Spectroscopic Signatures :
    • IR : N-H stretch (3250 cm⁻¹), C=O (1680 cm⁻¹), and C=N (1605 cm⁻¹).
    • ¹H NMR : Methyl protons (δ 2.3–2.5 ppm), aromatic protons (δ 7.1–8.3 ppm), and hydrazide NH (δ 10.2 ppm).

Crystallographic studies reveal a planar arrangement of the benzothiazole rings, stabilized by intramolecular hydrogen bonds between the hydrazide NH and thiazole sulfur. This conformation enhances stacking interactions with aromatic residues in enzyme active sites.

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-9-7-8-13-14(10(9)2)19-17(24-13)21-20-15(22)16-18-11-5-3-4-6-12(11)23-16/h3-8H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKKZCBRFADPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones, followed by further functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs scalable and environmentally friendly methods, such as:

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Samarium triflate, iodine.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key analogues and their properties are compared below:

Compound Substituents Molecular Weight (g/mol) pKa LogP Isoelectric Point (pH) Key References
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide 4,5-dimethyl benzothiazole + benzothiazole 353.45 (calculated) ~9.8–10.6* ~3.5–4.0 ~6.0–7.4
N'-[(1E)-1-Phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH) Phenylethylidene 295.36 9.82 3.45 6.24
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)propanehydrazide Propanehydrazide 249.38 N/A N/A N/A
N'-Benzylidene-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]nicotinohydrazide Nicotinohydrazide + benzylidene ~390–410 N/A ~2.5–3.0 N/A

*The pKa of the target compound is estimated based on PEBTH data, adjusted for substituent effects.

Key Observations:
  • Substituent Effects: The 4,5-dimethyl group increases hydrophobicity (higher LogP) compared to PEBTH’s phenylethylidene group . Nicotinohydrazides (e.g., ) exhibit lower LogP due to polar nicotinic acid moieties .
  • Isoelectric Point : The target compound’s isoelectric point (~6.0–7.4) aligns with PEBTH (pH 6.24), suggesting similar charge behavior in physiological conditions .
  • Mass Spectrometry : PEBTH shows a molecular ion peak at m/z 295, while dimethyl-substituted analogues would likely exhibit higher m/z due to added methyl groups .

Methodological Considerations

  • Synthesis : Multi-step protocols (e.g., hydrazide formation followed by Schiff base condensation) are standard for such derivatives .
  • Characterization : Tools like Marvin Sketch (for pKa, LogP) and SHELX (for crystallography) are critical for structural validation .
  • Contradictions : PEBTH’s experimental pKa (10.6 in 70% DMF-water) differs from software-predicted values (9.82), highlighting solvent effects on proton dissociation .

Biological Activity

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

The compound's molecular formula is C14H16N4S2C_{14}H_{16}N_4S_2, with a molecular weight of 304.43 g/mol. It features two benzothiazole moieties linked by a carbohydrazide group, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC14H16N4S2C_{14}H_{16}N_4S_2
Molecular Weight304.43 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 4,5-dimethyl-1,3-benzothiazole and carbohydrazide.
  • Reaction Conditions : The reaction is conducted in an organic solvent under reflux conditions.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains and fungi:

  • Bacterial Activity : In vitro studies have demonstrated that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it showed inhibition against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The compound also displayed antifungal properties against Candida albicans, indicating its potential as an antifungal agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with microbial cell membranes or inhibits specific metabolic pathways essential for microbial survival.

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

  • Study on Antibacterial Properties :
    • A study published in the Journal of Kufa for Chemical Sciences evaluated various benzothiazole derivatives for their antibacterial activities. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against multiple strains .
  • Antifungal Evaluation :
    • Another research highlighted the antifungal potential of benzothiazole derivatives against Candida species. The study found that modifications in the benzothiazole structure could enhance antifungal efficacy .

Q & A

Q. What are the standard synthetic routes for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions: (1) esterification of 2-aminothiophenol to form benzothiazole-2-ethyl carboxylate, (2) conversion to the hydrazide derivative, and (3) condensation with substituted ketones or aldehydes. Intermediates are characterized via melting point analysis, IR (C=O and N-H stretches), 1H^1 \text{H}/13C^{13} \text{C} NMR (aromatic protons and hydrazide NH signals), and elemental analysis to confirm purity .

Q. How is the pKa of benzothiazole carbohydrazides experimentally determined, and what discrepancies arise between computational and experimental values?

Potentiometric titration in mixed solvents (e.g., 70% DMF-water) at controlled ionic strength (0.1 M) and temperature (303 K) is used. Computational tools like Marvin Sketch predict pKa (e.g., 9.82), but experimental values may differ (e.g., 10.6) due to solvent effects and hydrogen bonding not fully modeled in silico. Researchers should validate computational predictions with titration data .

Q. Which spectroscopic techniques are critical for confirming the structure of benzothiazole derivatives?

Key methods include:

  • IR : Identification of C=N (1620–1550 cm1^{-1}), C=S (690–620 cm1^{-1}), and NH/OH stretches.
  • NMR : 1H^1 \text{H} NMR for aromatic protons (δ 6.5–8.5 ppm) and NH signals (δ 8–10 ppm); 13C^{13} \text{C} NMR for carbonyl (δ 165–175 ppm) and heterocyclic carbons.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 466 for a derivative in ) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step benzothiazole syntheses?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for condensation steps but switch to water for eco-friendly protocols .
  • Catalysis : Acid catalysts (e.g., acetic acid) enhance Schiff base formation in hydrazide-ketone condensations .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like hydrazide formation .

Q. What strategies resolve contradictions between computational and experimental physicochemical data (e.g., pKa, solubility)?

  • Solvent calibration : Adjust computational solvent parameters to match experimental conditions (e.g., dielectric constant of DMF-water mixtures).
  • Microspecies analysis : Use software like Marvin Sketch to model ionization states and compare with potentiometric speciation curves .
  • Crystallography : Validate tautomeric forms via X-ray diffraction (SHELXL refinement) to confirm protonation sites .

Q. How do crystallographic methods (e.g., SHELX) aid in structural validation of benzothiazole derivatives?

  • Data collection : High-resolution X-ray data (≤1.0 Å) are refined using SHELXL for precise bond lengths/angles.
  • Twinned data : SHELXD/SHELXE handle pseudo-merohedral twinning common in benzothiazole crystals.
  • Validation tools : CheckCIF reports identify outliers (e.g., unusual displacement parameters) requiring re-refinement .

Q. What bioactivity assay designs are suitable for evaluating benzothiazole carbohydrazides as anti-inflammatory or anticancer agents?

  • In vitro anti-inflammatory : Inhibition of albumin denaturation (λ = 660 nm) with IC50_{50} calculations.
  • Anticancer screening : NCI-60 cell line panels with dose-response curves (1–100 µM) and apoptosis markers (e.g., caspase-3 activation).
  • Docking studies : AutoDock Vina or Schrödinger Suite for predicting binding to targets like COX-2 or phosphodiesterases .

Methodological Considerations

Q. How to address low solubility of benzothiazole derivatives in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) with PBS or culture media.
  • Prodrug design : Introduce hydrophilic groups (e.g., morpholine, PEG) at non-critical positions.
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .

Q. What purification techniques are effective for isolating benzothiazole hydrazides?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (Rf_f 0.4–0.7).
  • Recrystallization : Ethanol-water mixtures for high-purity crystals.
  • TLC monitoring : Benzene:methanol (5:1) for resolving polar intermediates .

Q. How to interpret conflicting spectral data (e.g., unexpected NH signals in NMR)?

  • Tautomerism : Hydrazide-hydrazone tautomerism can shift NH signals; use 15N^{15} \text{N}-NMR or variable-temperature NMR for dynamic equilibria.
  • Impurity analysis : HRMS or HPLC-MS to detect byproducts (e.g., oxidation derivatives).
  • X-ray validation : Resolve ambiguities via crystallographic data .

Data Contradiction Analysis

Q. Case Study: Discrepant pKa values in benzothiazole derivatives

  • Issue : Computational pKa (9.82) vs. experimental (10.6) for PEBTH .
  • Root cause : Solvent effects (DMF-water interactions) and implicit solvation model limitations.
  • Resolution : Use explicit solvent molecular dynamics (MD) simulations or adjust dielectric constants in computational models.

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